molecular formula C23H20N6O3 B2447167 N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1358810-15-7

N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2447167
CAS No.: 1358810-15-7
M. Wt: 428.452
InChI Key: LZUJMOWYUCQADM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. This compound features a complex pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core, a privileged structure known for its potential to interact with the ATP-binding sites of various protein kinases. The specific substitution pattern, including the 4-methoxyphenylacetamide and 4-methylphenyl groups, is designed to optimize binding affinity and selectivity. Researchers utilize this compound primarily as a key intermediate or a lead compound in the development of novel therapeutic agents, particularly for investigating oncology and inflammatory disease pathways. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase targets, thereby modulating critical intracellular signaling cascades. As a high-value research chemical, it enables scientists to explore structure-activity relationships (SAR) and conduct pivotal target validation studies, providing crucial insights for drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-15-3-5-16(6-4-15)19-13-20-22-26-29(23(31)27(22)11-12-28(20)25-19)14-21(30)24-17-7-9-18(32-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUJMOWYUCQADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Formation of the core structure: This often involves cyclization reactions or coupling reactions.

    Functional group modifications: Introduction of various functional groups through substitution reactions.

    Purification: Techniques such as chromatography are used to purify the final product.

Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring consistency and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo derivatives are known for their diverse pharmacological activities, including anticancer properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For example, derivatives of pyrazolo compounds have shown efficacy against breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has been widely documented. Compounds similar to N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound may be beneficial in treating inflammatory conditions .

Antimicrobial Activity
Research indicates that pyrazolo derivatives possess antimicrobial properties against a variety of pathogens. The structure of this compound may contribute to its effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways .

In Silico Studies

In silico molecular docking studies provide insights into the binding affinities of this compound with various biological targets. These studies can predict the compound's interactions with proteins involved in cancer progression and inflammatory responses. Such computational approaches are essential for guiding further experimental validations .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which in turn affects various cellular pathways.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds in terms of its structure and bioactivity. Similar compounds include those with similar core structures or functional groups. The uniqueness of this compound lies in its specific interactions with molecular targets and its distinct bioactivity profile.

Biological Activity

N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, including antioxidant, antibacterial, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H19_{19}N5_5O3_3
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1030089-18-9

The compound features multiple functional groups that contribute to its biological activity. Its structure includes a methoxy group and a pyrazolo-triazole framework, which are known to enhance pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, derivatives of pyrazole and triazole have been shown to scavenge free radicals effectively. The DPPH radical scavenging assay is commonly utilized to assess antioxidant potential. In related studies, compounds demonstrated IC50_{50} values comparable to ascorbic acid, suggesting that this compound may also possess significant antioxidant capabilities .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Similar compounds have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 16 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:

  • MTT Assay Results : Compounds showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Pyrazole derivativesAntioxidantIC50_{50} comparable to ascorbic acid
Triazole derivativesAntibacterialMIC values of 8–16 μg/mL against E. coli
Various derivativesAnticancerHigher cytotoxicity in U-87 cells

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Nucleic Acid Interaction : Potentially affecting DNA replication or transcription processes.

Further molecular docking studies could provide insights into the binding affinities and specific interactions at the molecular level.

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The compound is typically synthesized via condensation reactions involving α-chloroacetamides or arylpiperazine derivatives. For example:

  • Route 1 : Reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-substituted α-chloroacetamides under controlled conditions to introduce the acetamide moiety .
  • Route 2 : Using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride as a base, followed by recrystallization for purification .
  • Route 3 : Alkylation or benzoylation of intermediate pyrazolo-pyrimidine scaffolds in dry solvents like acetonitrile or dichloromethane .

Table 1: Comparison of Synthetic Routes

MethodKey ReagentsSolventCritical StepsReference
Route 1α-ChloroacetamidesNot specifiedCoupling, substituent positioning
Route 2Diethyl oxalate, NaHTolueneCondensation, recrystallization
Route 3Alkyl halides, benzoyl chloridesDry acetonitrile/DCMAlkylation, recrystallization

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide linkages (δ 3.3–3.7 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., m/z calculated for C₂₂H₁₉ClFN₅O₄: 495.87 g/mol) .
  • Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Catalyst Screening : Use Pd-based catalysts for cross-coupling steps or Lewis acids (e.g., ZnCl₂) for condensation reactions .
  • Temperature Control : Maintain reflux conditions (80–120°C) to accelerate kinetics while avoiding decomposition.
  • Real-Time Monitoring : Employ TLC/HPLC to track reaction progress and optimize quenching timing .

Note : Contradictions in yields between studies (e.g., toluene vs. DMF) suggest solvent-dependent reactivity, necessitating iterative optimization .

Q. What methodologies assess inhibitory activity against enzymatic targets like 14-α-demethylase lanosterol?

Methodological Answer:

  • Molecular Docking : Use PDB entry 3LD6 for 14-α-demethylase. Software like AutoDock Vina predicts binding affinities (∆G values) and interaction modes (e.g., hydrogen bonds with pyrazolo-triazolo moieties) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric detection of ergosterol depletion in fungal cultures .

  • MIC Testing : Determine minimum inhibitory concentrations against Candida spp. using broth microdilution .

    Table 2: Key Parameters for Docking Studies

    ParameterValueRelevance
    PDB Code3LD6Target structure
    SoftwareAutoDock VinaBinding affinity prediction
    Scoring FunctionLamarckian GAPose optimization

Q. How should researchers resolve contradictions in spectroscopic data between batches?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations) .
  • Batch Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates) affecting spectral profiles .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning .

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points or solubility.
  • Resolution : Standardize purification protocols (e.g., gradient recrystallization) and solvent systems (e.g., ethanol/water mixtures) .

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